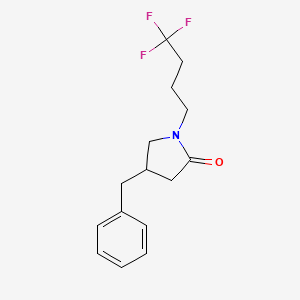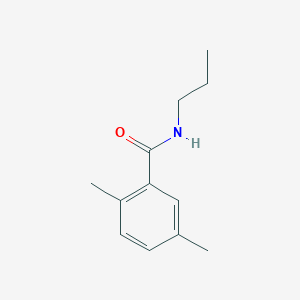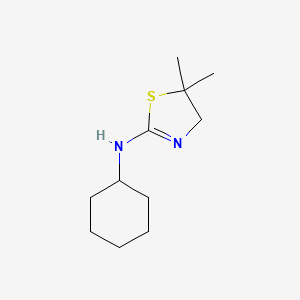![molecular formula C22H30N2O3 B5628319 N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5628319.png)
N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide, involves strategic chemical reactions that enhance their activity. For instance, substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly increases activity, highlighting the importance of the nitrogen atom's basic quality (Sugimoto et al., 1990). Additionally, the synthesis of carbon-14 labelled piperidine derivatives underscores the complexity and precision required in synthesizing such compounds, with the radioisotope introduced via an aryllithium reaction with 14CO2 (Gawell, 2003).
Molecular Structure Analysis
The structural analysis of piperidine derivatives reveals the significance of substituents in determining their chemical behavior and activity. Studies have shown that the introduction of specific groups into the piperidine structure can dramatically influence the molecule's activity, emphasizing the critical role of molecular structure in the compound's chemical properties (Pau et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide and related compounds can be illustrated by their participation in various chemical reactions. For example, the oxidative cycloaddition of benzamides and alkynes, facilitated by Rh(III) catalysts, showcases the compound's ability to engage in complex reactions that form new chemical structures (Hyster & Rovis, 2010).
Mechanism of Action
properties
IUPAC Name |
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21(23-18-4-2-1-3-5-18)16-8-10-19(11-9-16)27-20-12-14-24(15-13-20)22(26)17-6-7-17/h8-11,17-18,20H,1-7,12-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVWXCRZJVGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)


![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)
![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)

![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)

![1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5628330.png)

![N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline](/img/structure/B5628334.png)